![molecular formula C15H12ClF3N2OS B1451776 N-(2-{[3-Chlor-5-(trifluormethyl)pyridin-2-yl]sulfanyl}ethyl)benzamid CAS No. 1043330-64-8](/img/structure/B1451776.png)
N-(2-{[3-Chlor-5-(trifluormethyl)pyridin-2-yl]sulfanyl}ethyl)benzamid
Übersicht
Beschreibung
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide is a useful research compound. Its molecular formula is C15H12ClF3N2OS and its molecular weight is 360.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
Die Trifluormethylgruppe in der Verbindung wurde mit einer Reihe von pharmakologischen Aktivitäten in Verbindung gebracht. Diese Einheit ist in vielen von der FDA zugelassenen Medikamenten vorhanden, was ihre Bedeutung in der Arzneimittelentwicklung und -forschung unterstreicht . Die einzigartige Struktur der Verbindung könnte auf ihre potenziellen therapeutischen Wirkungen untersucht werden, möglicherweise als Leitstruktur bei der Entwicklung neuer Medikamente.
Pflanzenschutzforschung
Verbindungen mit einer Trifluormethylpyridinstruktur, ähnlich der vorliegenden, wurden in der Pflanzenschutzmittelforschung weit verbreitet eingesetzt . Sie dienen als Schlüsselstrukturmotive in Wirkstoffen für den Pflanzenschutz und bieten einen vielversprechenden Weg für die Entwicklung neuartiger Pestizide oder Herbizide.
Veterinärmedizin
Ähnlich wie bei ihren Anwendungen in Humanpharmaka könnte diese Verbindung auch für veterinärmedizinische Zwecke untersucht werden. Das Vorhandensein der Trifluormethylgruppe in mehreren veterinärmedizinischen Produkten deutet auf potenzielle Anwendungen in der Tiergesundheit und -behandlung hin .
Katalyse
Die einzigartigen Eigenschaften der Trifluormethylgruppe können in der Katalyse genutzt werden, um Reaktionswege und -ergebnisse zu beeinflussen. Die Forschung darüber, wie diese Verbindung als Katalysator wirken oder die katalytische Aktivität beeinflussen kann, könnte zu bedeutenden Fortschritten in chemischen Herstellungsprozessen führen.
Jedes dieser Felder bietet einen reichen Boden für die Erforschung, und die einzigartige Struktur und die funktionellen Gruppen der Verbindung machen sie zu einem wertvollen Kandidaten für vielfältige wissenschaftliche Anwendungen. Die bereitgestellten Informationen basieren auf den allgemeinen Eigenschaften und bekannten Anwendungen ähnlicher Verbindungen, wie in den bereitgestellten Quellen beschrieben .
Eigenschaften
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2OS/c16-12-8-11(15(17,18)19)9-21-14(12)23-7-6-20-13(22)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFGNLFAPAAVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCSC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





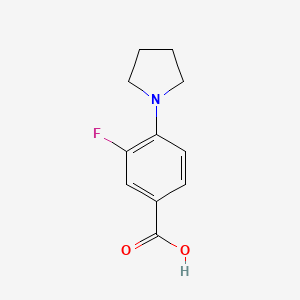

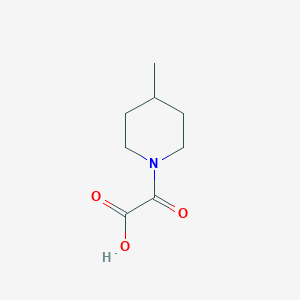
![5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1451700.png)
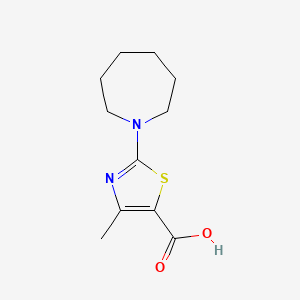
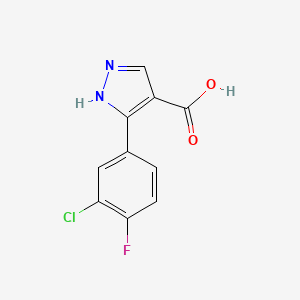

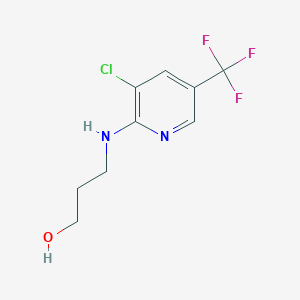
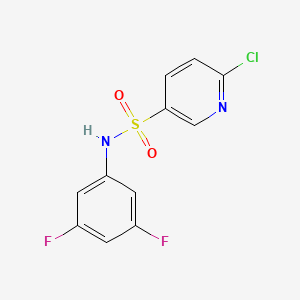
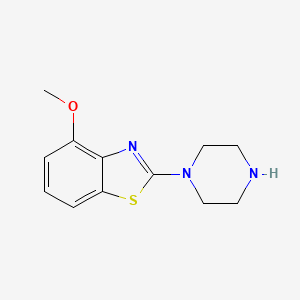
![4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile](/img/structure/B1451716.png)
